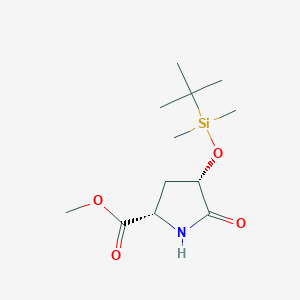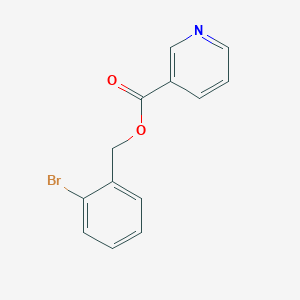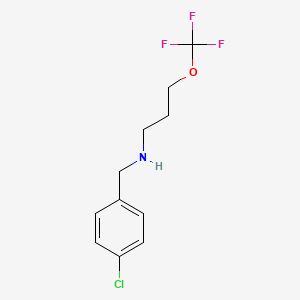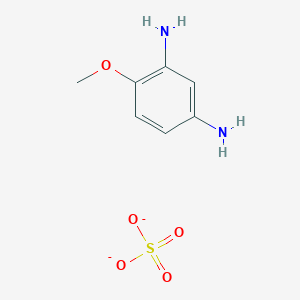
4-Methoxybenzene-1,3-diamine;sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxybenzene-1,3-diamine sulfate, also known as 2,4-diaminoanisole sulfate, is an organic compound with the molecular formula C7H12N2O5S. It is commonly used in various chemical and industrial applications due to its unique properties. This compound is typically found as a brown to dark-brown solid and is soluble in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxybenzene-1,3-diamine sulfate can be achieved through several methods. One common approach involves the reaction of 4-methoxyaniline with sulfuric acid. The reaction typically occurs under controlled conditions, with the temperature maintained between 2-8°C to ensure the purity and stability of the product .
Industrial Production Methods
In industrial settings, the production of 4-Methoxybenzene-1,3-diamine sulfate often involves large-scale reactions using high-purity reagents. The process includes steps such as crystallization, filtration, and drying to obtain the final product with a high degree of purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxybenzene-1,3-diamine sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the methoxy and amino groups influence the reactivity of the benzene ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The conditions for these reactions vary, with temperature and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions include quinone derivatives from oxidation, substituted benzene derivatives from electrophilic aromatic substitution, and various amines from reduction reactions .
Applications De Recherche Scientifique
4-Methoxybenzene-1,3-diamine sulfate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is utilized in biochemical assays and as a reagent in various biological experiments.
Industry: The compound is employed in the production of hair dyes and other cosmetic products
Mécanisme D'action
The mechanism of action of 4-Methoxybenzene-1,3-diamine sulfate involves its interaction with molecular targets through its amino and methoxy groups. These functional groups allow the compound to participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxybenzene-1,2-diamine
- 4-Methoxybenzene-1,4-diamine
- 2,4-Diaminotoluene
Uniqueness
Compared to similar compounds, 4-Methoxybenzene-1,3-diamine sulfate is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. The presence of both methoxy and amino groups in the 1,3-positions provides distinct chemical properties that are advantageous in various industrial and research applications .
Propriétés
Formule moléculaire |
C7H10N2O5S-2 |
|---|---|
Poids moléculaire |
234.23 g/mol |
Nom IUPAC |
4-methoxybenzene-1,3-diamine;sulfate |
InChI |
InChI=1S/C7H10N2O.H2O4S/c1-10-7-3-2-5(8)4-6(7)9;1-5(2,3)4/h2-4H,8-9H2,1H3;(H2,1,2,3,4)/p-2 |
Clé InChI |
FDJQHYWUHGBBTO-UHFFFAOYSA-L |
SMILES canonique |
COC1=C(C=C(C=C1)N)N.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


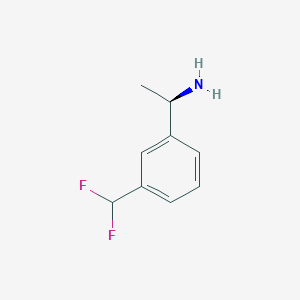
![{[(2-Chloro-6-fluorophenyl)methylidene]amino}thiourea](/img/structure/B11758790.png)
![[(4-fluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11758798.png)
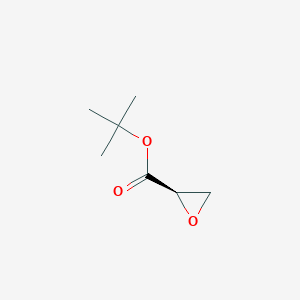
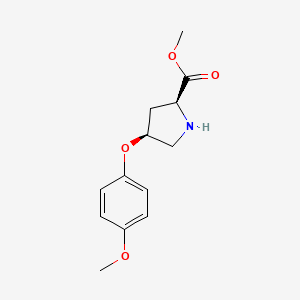
![4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B11758815.png)
![[(3-Bromo-benzyl)-ethyl-amino]-acetic acid](/img/structure/B11758820.png)
